Regiochemical Differentiation: Para- vs. Meta-Bromoacetylbenzamide in PARP Inhibition
The para-substituted 4-[(2-bromoacetyl)amino]benzamide is structurally isomeric with 3-[(2-bromoacetyl)amino]benzamide (CAS 140215-77-6), which has been characterized as a PARP inhibitor with IC50 <50 nM in CHO cell assays [1]. The meta-isomer's activity is attributed to the spatial compatibility of the 3-substituted benzamide with the PARP catalytic domain NAD+ binding site [1]. The para-isomer, by contrast, positions the benzamide moiety and electrophilic bromoacetyl group in a geometry that is not accommodated by the same PARP binding pocket, resulting in a fundamentally distinct target engagement profile [1]. This positional isomerism represents a discrete molecular switch for target selectivity that cannot be replicated by the meta analog.
| Evidence Dimension | PARP inhibition potency (regioisomeric comparison) |
|---|---|
| Target Compound Data | No published PARP IC50 data identified; predicted distinct binding mode based on para-substitution |
| Comparator Or Baseline | 3-[(2-Bromoacetyl)amino]benzamide: PARP IC50 <50 nM (CHO cell assay) |
| Quantified Difference | Qualitative difference in target engagement: meta-isomer active (IC50 <50 nM); para-isomer not reported as PARP-active |
| Conditions | CHO cell PARP inhibition assay (comparator data); human PARP enzyme family [1] |
Why This Matters
For researchers targeting PARP, selection of the meta-isomer is mandatory; for applications requiring a non-PARP-active benzamide scaffold with bromoacetyl reactivity, the para-isomer provides a structurally defined alternative.
- [1] 3-[(2-Bromoacetyl)amino]benzamide. PubChem CID 11155667. Biological Activity Summary. https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Bromoacetyl_amino_benzamide View Source
